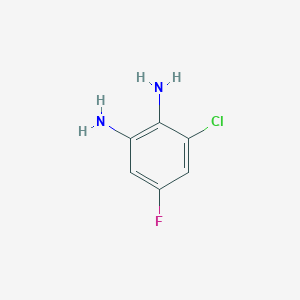

3-Chloro-5-fluorobenzene-1,2-diamine

Description

Properties

IUPAC Name |

3-chloro-5-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJOWNQBIYEBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571789 | |

| Record name | 3-Chloro-5-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153505-33-0 | |

| Record name | 3-Chloro-5-fluoro-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153505-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-fluorobenzene-1,2-diamine

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chloro-5-fluorobenzene-1,2-diamine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both established data and detailed protocols for further characterization.

Introduction and Chemical Identity

3-Chloro-5-fluorobenzene-1,2-diamine, with the CAS Number 153505-33-0, is a substituted aromatic diamine.[1][2][3] Its structure, featuring a benzene ring with two adjacent amino groups, a chlorine atom, and a fluorine atom, makes it a versatile building block in organic synthesis. The electronic properties imparted by the halogen substituents significantly influence its reactivity and potential applications in the development of novel therapeutic agents and functional materials.

Key Structural Information:

-

Molecular Formula: C₆H₆ClFN₂[1]

-

Molecular Weight: 160.58 g/mol [1]

-

Synonyms: 3-Chloro-5-fluoro-1,2-benzenediamine[1]

Physicochemical Properties: A Summary

The following table summarizes the known and predicted physicochemical properties of 3-Chloro-5-fluorobenzene-1,2-diamine. It is important to note that while some properties have been computationally predicted, experimental verification is crucial for precise applications.

| Property | Value | Source & Notes |

| CAS Number | 153505-33-0 | [1][2][3] |

| Molecular Formula | C₆H₆ClFN₂ | [1] |

| Molecular Weight | 160.58 g/mol | [1] |

| Boiling Point | 279.5 ± 35.0 °C | Predicted[4] |

| Density | 1.457 ± 0.06 g/cm³ | Predicted[4] |

| Storage Conditions | Store at 2–8 °C under an inert gas (Nitrogen or Argon) | [4] |

| Purity | ≥97% | Commercially available specification[1] |

Experimental Protocols for Key Physicochemical Parameters

To ensure the highest level of scientific integrity, experimental determination of key physicochemical properties is paramount. The following section provides detailed, self-validating protocols for characterizing 3-Chloro-5-fluorobenzene-1,2-diamine.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.[5] For a crystalline solid like 3-Chloro-5-fluorobenzene-1,2-diamine, a sharp melting range is expected for a pure sample, while impurities will lead to a broader melting range at a lower temperature.[5]

Experimental Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer.[6]

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Utilize a calibrated digital melting point apparatus.

-

Initial Determination: Perform a rapid heating to determine an approximate melting range.

-

Precise Determination: With a fresh sample, heat at a rate of 1-2 °C per minute, starting from approximately 20 °C below the estimated melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of 3-Chloro-5-fluorobenzene-1,2-diamine in various solvents is critical for its application in synthesis, purification, and formulation.

Experimental Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) into a series of clean, dry vials.

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to each vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect for complete dissolution. If the solid dissolves, the compound is soluble to at least 10 mg/mL.

-

Quantitative Analysis (if necessary): If the compound does not fully dissolve, the concentration of the saturated solution can be determined by techniques such as HPLC or UV-Vis spectroscopy after filtering the undissolved solid.

Caption: Workflow for Solubility Profiling.

pKa Determination

The pKa values of the amino groups in 3-Chloro-5-fluorobenzene-1,2-diamine are crucial for predicting its behavior in different pH environments, which is particularly important in drug development. Potentiometric titration is a reliable method for this determination.

Experimental Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture, often a co-solvent system like methanol-water to ensure solubility.

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to protonate the amino groups.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure and purity of 3-Chloro-5-fluorobenzene-1,2-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro, fluoro, and amino substituents. Aromatic protons typically appear in the 6.5-8.0 ppm range.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. Aromatic carbons typically resonate in the 120-150 ppm region. The carbon atoms directly bonded to the electronegative halogen and nitrogen atoms are expected to be shifted downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

-

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for primary amines.

-

C-N stretching: Expected in the 1250-1350 cm⁻¹ range for aromatic amines.

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

-

C=C stretching (aromatic): In the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: Typically in the 600-800 cm⁻¹ range.

-

C-F stretching: Expected in the 1000-1400 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.58 g/mol ).

-

Isotopic Pattern: Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of a molecule containing one chlorine atom.

Safety and Handling

As with all aromatic amines, 3-Chloro-5-fluorobenzene-1,2-diamine should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[4] Keep the container tightly closed.

Conclusion

3-Chloro-5-fluorobenzene-1,2-diamine is a chemical intermediate with significant potential in various scientific fields. While some of its physicochemical properties are predicted, this guide provides a framework for its comprehensive experimental characterization. The detailed protocols outlined herein are designed to ensure the generation of reliable and reproducible data, which is essential for advancing research and development efforts that utilize this compound.

References

- Google Patents. US2323948A - Process for preparing phenylenediamine derivatives.

-

ResearchGate. Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. Available at: [Link]

- Google Patents. US6245943B1 - Method of preparing p-phenylenediamine.

-

Clausius Scientific Press. Study on Preparation of P-Phenylenediamine from Wasted Polyester. Available at: [Link]

- Google Patents. US6051704A - Synthesis of macrocyclic tetraamido-N ligands.

-

SSERC. Melting point determination. Available at: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

- Google Patents. US5162584A - Fluorobenzene derivatives.

-

University of Toronto. DETERMINATION OF MELTING POINTS. Available at: [Link]

-

MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Available at: [Link]

- Google Patents. (12) United States Patent.

- Google Patents. US12391695B2 - PRMT5 inhibitors.

- Google Patents. Substituted aromatic compounds - US4560687A.

- Google Patents. US3056776A - Process for the production of a new.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 153505-33-0 3-Chloro-5-fluorobenzene-1,2-diamine AKSci 7702AA [aksci.com]

- 3. 153505-33-0 Cas No. | 3-Chloro-5-fluorobenzene -1,2-diamine | Apollo [store.apolloscientific.co.uk]

- 4. 3-CHLORO-5-FLUOROBENZENE-1,2-DIAMINE | 153505-33-0 [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. mdpi.com [mdpi.com]

Unveiling the Molecular Architecture: A Structural Analysis of 3-Chloro-5-fluorobenzene-1,2-diamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as pivotal building blocks. Their unique electronic properties and steric profiles offer a versatile scaffold for the design of novel therapeutic agents and functional materials. Among these, 3-Chloro-5-fluorobenzene-1,2-diamine (CAS No. 153505-33-0) emerges as a compound of significant interest.[1] Its strategic placement of chloro, fluoro, and diamino functionalities on a benzene ring presents a unique chemical entity for creating complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive structural analysis of this molecule, offering a deep dive into its spectroscopic and crystallographic characteristics. As a self-validating system of inquiry, this document is designed to equip researchers with the foundational knowledge and practical insights necessary for the effective utilization of this compound in their scientific endeavors.

Physicochemical Properties and Synthesis Context

Before delving into the intricacies of its structural analysis, a foundational understanding of the physicochemical properties and synthetic origins of 3-Chloro-5-fluorobenzene-1,2-diamine is paramount.

Table 1: Physicochemical Properties of 3-Chloro-5-fluorobenzene-1,2-diamine

| Property | Value | Source |

| CAS Number | 153505-33-0 | |

| Molecular Formula | C₆H₆ClFN₂ | |

| Molecular Weight | 160.58 g/mol | |

| Physical Form | Solid | |

| Predicted Boiling Point | 279.5±35.0 °C | |

| Predicted Density | 1.457±0.06 g/cm³ | |

| Storage Conditions | 2–8 °C, under inert gas (nitrogen or Argon) |

The synthesis of substituted phenylenediamines often involves the reduction of a corresponding nitroaniline precursor. A plausible synthetic route to 3-Chloro-5-fluorobenzene-1,2-diamine would involve the nitration of a suitable dichlorofluorobenzene derivative, followed by selective reduction of one nitro group and subsequent reduction of the second nitro group to the diamine. A general two-step process for preparing similar benzene-1,2-diamine building blocks involves nucleophilic aromatic substitution followed by catalytic hydrogenation.[3]

Spectroscopic Elucidation

The structural identity of an organic molecule is unequivocally established through a concert of spectroscopic techniques. Each method provides a unique piece of the puzzle, and their combined interpretation allows for a complete and unambiguous assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 3-Chloro-5-fluorobenzene-1,2-diamine is predicted to exhibit distinct signals for the aromatic protons and the amine protons. The aromatic region will be particularly informative, with the substitution pattern dictating the chemical shifts and coupling constants.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | ~6.5-6.7 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-6 | ~6.3-6.5 | Doublet of doublets (dd) | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 |

| -NH₂ | ~3.5-5.0 | Broad singlet (br s) | - |

Causality Behind Predictions: The electron-donating amino groups will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm). The fluorine atom will introduce significant H-F coupling, splitting the signals of the adjacent protons. The chlorine atom's influence on the proton chemical shifts is less pronounced than that of the amino and fluoro groups. The broadness of the amine proton signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | ~135-140 | Doublet |

| C-2 | ~125-130 | Singlet |

| C-3 | ~130-135 | Doublet |

| C-4 | ~100-105 | Doublet |

| C-5 | ~158-163 | Doublet |

| C-6 | ~105-110 | Doublet |

Expert Interpretation: The carbon atom directly attached to the highly electronegative fluorine (C-5) will be significantly deshielded and appear at a very downfield chemical shift, exhibiting a large one-bond C-F coupling constant. The carbons ortho and para to the fluorine will also show smaller C-F couplings. The carbons bonded to the amino groups (C-1 and C-2) will be influenced by their electron-donating nature, while the carbon attached to chlorine (C-3) will be deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Chloro-5-fluorobenzene-1,2-diamine is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine groups, as well as vibrations associated with the substituted aromatic ring.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Medium-Strong |

| 1620-1580 | N-H bend (scissoring) | Medium |

| 1600-1450 | C=C aromatic ring stretch | Medium-Strong |

| 1350-1250 | C-N stretch | Medium |

| 1200-1100 | C-F stretch | Strong |

| 850-750 | C-Cl stretch | Medium-Strong |

| 900-690 | C-H out-of-plane bend | Strong |

Trustworthiness of Assignments: The presence of two sharp bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine. The strong absorption due to the C-F stretch is a reliable indicator of the fluorine substituent. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 160, with a significant M+2 peak at m/z 162 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

-

Key Fragment Ions:

-

Loss of NH₂: A fragment at m/z 144/146.

-

Loss of Cl: A fragment at m/z 125.

-

Loss of HCN: A fragment from the aromatic ring system.

-

Crystallographic Analysis

While a specific crystal structure for 3-Chloro-5-fluorobenzene-1,2-diamine is not publicly available, analysis of closely related structures, such as 3-chloro-5-fluorosalicylaldehyde, provides valuable insights into the potential solid-state packing and intermolecular interactions.[4] X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular forces.[4]

Anticipated Solid-State Interactions: Based on the structure, it is highly probable that the crystal packing of 3-Chloro-5-fluorobenzene-1,2-diamine would be dominated by hydrogen bonding between the amino groups of adjacent molecules. N-H···N and potentially N-H···F hydrogen bonds would likely form a robust network. Additionally, π-π stacking interactions between the aromatic rings would contribute to the overall stability of the crystal lattice.

Experimental Protocols

To ensure the reproducibility and validity of the structural analysis, the following are detailed, step-by-step methodologies for the key analytical techniques.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Chloro-5-fluorobenzene-1,2-diamine in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, pulse angle of 30-45°, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, pulse angle of 45°, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection: Acquire the spectrum of the sample.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min to a final temperature of 250-280°C.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum.

Logical Framework for Structural Confirmation

The confirmation of the structure of 3-Chloro-5-fluorobenzene-1,2-diamine is a process of logical deduction, where each piece of analytical data corroborates the others.

Conclusion

References

-

Kaur, M., et al. (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 6), 936–940. [Link]

-

MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molecules, 23(9), 2289. [Link]

Sources

A Comprehensive Spectroscopic Guide to 3-Chloro-5-fluoro-1,2-benzenediamine: From Data Acquisition to Structural Elucidation

This in-depth technical guide provides a comprehensive overview of the spectral data for 3-Chloro-5-fluoro-1,2-benzenediamine. Designed for researchers, scientists, and professionals in drug development, this document details the predicted and theoretical spectral characteristics of the compound, grounded in the analysis of structurally analogous molecules. It offers practical insights into data acquisition and interpretation for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Introduction

3-Chloro-5-fluoro-1,2-benzenediamine, with the molecular formula C₆H₆ClFN₂, is a halogenated aromatic diamine of interest in medicinal chemistry and materials science. Its structural characterization is paramount for ensuring purity, verifying synthesis, and understanding its chemical behavior. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide synthesizes predictive data and established spectroscopic principles to offer a robust reference for the analysis of this compound.

Molecular Structure and Properties:

-

Chemical Name: 3-Chloro-5-fluoro-1,2-benzenediamine

-

CAS Number: 153505-33-0

-

Molecular Formula: C₆H₆ClFN₂

-

Molecular Weight: 160.58 g/mol

Below is a diagram illustrating the molecular structure and the numbering of the carbon and hydrogen atoms for spectral assignment.

Caption: Molecular structure of 3-Chloro-5-fluoro-1,2-benzenediamine with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For 3-Chloro-5-fluoro-1,2-benzenediamine, the ¹H NMR spectrum is predicted to show signals for the two aromatic protons and the four protons of the two amino groups.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| NH₂ | 4.0 - 5.0 | Broad singlet | - | 4H |

| H-4 | 6.5 - 6.7 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | 1H |

| H-6 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 | 1H |

Causality behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial. It will solubilize the polar analyte and allow for the observation of the amine protons, which might otherwise exchange with a protic solvent. The broadness of the NH₂ signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-5-fluoro-1,2-benzenediamine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum and set the reference to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Unveiling the Solubility Profile of 3-Chloro-5-fluorobenzene-1,2-diamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Chloro-5-fluorobenzene-1,2-diamine is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This in-depth technical guide provides a comprehensive overview of the predicted solubility of 3-Chloro-5-fluorobenzene-1,2-diamine, grounded in the principles of molecular interactions and solvent properties. Due to the limited availability of specific experimental data in the public domain, this guide emphasizes a predictive approach supplemented with detailed, field-proven methodologies for empirical solubility determination. We will explore the underlying chemical principles governing solubility, provide a step-by-step experimental protocol for accurate measurement, and discuss the critical safety considerations when handling this compound.

Introduction: The Significance of 3-Chloro-5-fluorobenzene-1,2-diamine

3-Chloro-5-fluorobenzene-1,2-diamine, with the molecular formula C₆H₆ClFN₂ and a molecular weight of 160.58 g/mol , is a substituted aromatic diamine.[2] Its structure, featuring two amine groups, a chloro group, and a fluoro group on a benzene ring, makes it a versatile intermediate in organic synthesis. The presence of both hydrogen bond donors (the amine groups) and halogen substituents influences its polarity and, consequently, its solubility in various organic media.[3][4] Understanding these solubility characteristics is a critical first step in the efficient design of synthetic routes and the development of robust purification and formulation protocols.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent.[5] For 3-Chloro-5-fluorobenzene-1,2-diamine, the key factors influencing its solubility are:

-

Hydrogen Bonding: The two primary amine groups are capable of acting as hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors.[3] This suggests a higher affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

-

Dipole-Dipole Interactions: The electronegative chlorine and fluorine atoms create a dipole moment in the molecule, enhancing its interaction with polar solvents.

-

Van der Waals Forces: The aromatic ring contributes to nonpolar character, allowing for van der Waals interactions with nonpolar solvents.[3]

Based on these structural features, a qualitative prediction of solubility in different classes of organic solvents can be made.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding potential between the amine groups of the solute and the hydroxyl groups of the solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Primarily van der Waals interactions. The polar functional groups limit solubility in highly nonpolar solvents. |

It is crucial to note that these are predictions. For process development and optimization, precise quantitative solubility data must be determined experimentally.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a reliable gravimetric method for determining the solubility of 3-Chloro-5-fluorobenzene-1,2-diamine in a given organic solvent.[3] This method is straightforward, requires standard laboratory equipment, and provides accurate, quantitative data.

Materials and Equipment

-

3-Chloro-5-fluorobenzene-1,2-diamine (purity ≥97%)[2]

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials with tight-fitting caps

-

Syringe filters (0.45 µm)

-

Pipettes and volumetric flasks

-

Oven

Experimental Workflow

The process for determining solubility involves creating a saturated solution, separating the undissolved solid, and quantifying the amount of dissolved solute.

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to a few days, depending on the solvent and the compound.[3] It is advisable to conduct preliminary experiments to determine the time required to reach a constant concentration.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter to remove any suspended particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed, dry container.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, allow the container with the solid residue to cool to room temperature in a desiccator.

-

Weigh the container with the dry solute.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Weight of container + solute) - (Weight of empty container)] / (Volume of aliquot in mL) * 100

-

Safety and Handling

3-Chloro-5-fluorobenzene-1,2-diamine is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6] It may also cause respiratory irritation.[6] Therefore, it is imperative to adhere to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][7]

-

Spill Management: In case of a spill, avoid generating dust. Use an inert absorbent material to clean up the spill and dispose of it in a sealed container as hazardous waste.[7]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for 3-Chloro-5-fluorobenzene-1,2-diamine and the chosen solvents for detailed handling and disposal instructions.[3][6]

Conclusion

While specific, publicly available quantitative solubility data for 3-Chloro-5-fluorobenzene-1,2-diamine is scarce, a strong predictive understanding of its behavior in various organic solvents can be derived from its molecular structure. The presence of amine and halogen functional groups suggests a favorable solubility in polar protic and aprotic solvents. However, for applications in research and development, particularly in the pharmaceutical and agrochemical industries, precise solubility data is non-negotiable. The detailed experimental protocol provided in this guide offers a robust and reliable method for obtaining this critical information. By combining theoretical predictions with empirical data, researchers can confidently select appropriate solvent systems for the synthesis, purification, and formulation of 3-Chloro-5-fluorobenzene-1,2-diamine and its derivatives, ensuring efficiency, and safety in their scientific endeavors.

References

- Benchchem. Solubility Profile of 4,5-Dimethylbenzene-1,2-diamine in Organic Solvents: A Technical Guide.

- Benchchem. Solubility studies of 2-Allylbenzene-1,4-diamine in organic solvents.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ChemScene. 3-Chloro-5-fluorobenzene-1,2-diamine.

- Nordmann. 3-Chlorobenzene-1,2-diamine.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- SynQuest Labs.

- Thermo Fisher Scientific. (2013, May 6).

Sources

- 1. 3-Chlorobenzene-1,2-diamine (21745-41-5) at Nordmann - nordmann.global [nordmann.global]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. louisville.edu [louisville.edu]

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluorobenzene-1,2-diamine

Introduction: The Significance of 3-Chloro-5-fluorobenzene-1,2-diamine in Modern Drug Discovery

3-Chloro-5-fluorobenzene-1,2-diamine is a highly valuable, fluorinated building block in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring vicinal diamines, a chloro group, and a fluoro group, provides medicinal chemists with a versatile scaffold for generating novel chemical entities with tailored properties. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the diamine functionality is a gateway to the construction of various heterocyclic systems, such as benzimidazoles and quinoxalines, which are prevalent in many therapeutic agents. This guide provides a comprehensive overview of a practical and efficient synthesis route to this important intermediate, designed for researchers and professionals in the field of drug development.

Strategic Approach to the Synthesis

The synthesis of 3-Chloro-5-fluorobenzene-1,2-diamine can be strategically approached in a three-step sequence commencing from the readily available starting material, 4-chloro-2-fluoronitrobenzene. This route is predicated on well-established and robust chemical transformations, ensuring a reliable and scalable process. The overall synthetic strategy is depicted below:

Caption: Proposed three-step synthesis of 3-Chloro-5-fluorobenzene-1,2-diamine.

This pathway leverages a selective reduction, a regioselective electrophilic aromatic substitution, and a final reduction to afford the target diamine.

Step 1: Synthesis of 4-Chloro-2-fluoroaniline

The initial step involves the reduction of the nitro group of 4-chloro-2-fluoronitrobenzene to an amine. This transformation is a cornerstone of aromatic chemistry and can be accomplished through various methods. Catalytic hydrogenation is a clean and efficient option, while metal-acid systems offer a cost-effective alternative.

Mechanistic Insight: Catalytic Hydrogenation

Catalytic hydrogenation proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group. The reaction is initiated by the adsorption of both the nitro compound and molecular hydrogen onto the surface of a noble metal catalyst, typically palladium on carbon (Pd/C). This process facilitates the cleavage of the H-H bond and the sequential reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group.

Caption: Simplified workflow of catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 4-Chloro-2-fluoronitrobenzene

-

Reaction Setup: To a solution of 4-chloro-2-fluoronitrobenzene (1 equivalent) in ethanol or ethyl acetate in a suitable hydrogenation vessel, add 5-10 mol% of 10% palladium on carbon (Pd/C).

-

Hydrogenation: The vessel is sealed and purged with nitrogen, followed by the introduction of hydrogen gas to a pressure of 1-4 atmospheres. The reaction mixture is then stirred vigorously at room temperature for 2-6 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield 4-chloro-2-fluoroaniline.[1][2]

| Reagent/Parameter | Condition |

| Starting Material | 4-chloro-2-fluoronitrobenzene |

| Reducing Agent | H₂ gas |

| Catalyst | 10% Pd/C |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature |

| Pressure | 1-4 atm |

| Reaction Time | 2-6 hours |

| Typical Yield | >95% |

| Purity | High |

Step 2: Synthesis of 4-Chloro-2-fluoro-6-nitroaniline

The second step is a critical regioselective nitration of 4-chloro-2-fluoroaniline. The directing effects of the existing substituents on the aromatic ring govern the position of the incoming nitro group. The amino group is a powerful ortho, para-director, while the chloro and fluoro groups are ortho, para-directing but deactivating. The strong activating effect of the amino group will dominate, and the incoming electrophile (nitronium ion, NO₂⁺) will be directed to the positions ortho and para to it. The para position is blocked by the chloro group, and one ortho position is occupied by the fluoro group. Therefore, the nitration is expected to occur predominantly at the other ortho position (C6).

Mechanistic Insight: Electrophilic Aromatic Substitution (Nitration)

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. In this reaction, a nitronium ion (NO₂⁺), generated in situ from the reaction of a nitric acid source with a strong acid like sulfuric acid, acts as the electrophile. The electron-rich aromatic ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation of the sigma complex by a weak base restores the aromaticity of the ring, yielding the nitroaromatic product.

Caption: Key steps in the electrophilic nitration of an aniline derivative.

Experimental Protocol: Nitration of 4-Chloro-2-fluoroaniline

-

Reaction Setup: 4-Chloro-2-fluoroaniline (1 equivalent) is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C) in a flask equipped with a dropping funnel.

-

Nitration: A nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise to the aniline solution while maintaining the low temperature.

-

Reaction: The mixture is stirred at 0-5 °C for 1-2 hours.

-

Monitoring: The reaction progress is monitored by TLC or HPLC.

-

Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford 4-chloro-2-fluoro-6-nitroaniline.

| Reagent/Parameter | Condition |

| Starting Material | 4-chloro-2-fluoroaniline |

| Nitrating Agent | HNO₃/H₂SO₄ |

| Solvent | H₂SO₄ |

| Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Estimated Yield | 70-85% |

| Purity | Good to High |

Step 3: Synthesis of 3-Chloro-5-fluorobenzene-1,2-diamine

The final step in the synthesis is the reduction of the newly introduced nitro group in 4-chloro-2-fluoro-6-nitroaniline to an amino group, yielding the target 3-Chloro-5-fluorobenzene-1,2-diamine. As in the first step, this reduction can be achieved through various methods.

Experimental Protocol: Reduction of 4-Chloro-2-fluoro-6-nitroaniline

A reliable method for this transformation is the use of tin(II) chloride in an acidic medium.

-

Reaction Setup: A mixture of 4-chloro-2-fluoro-6-nitroaniline (1 equivalent) and tin(II) chloride dihydrate (4-5 equivalents) in ethanol or concentrated hydrochloric acid is prepared in a round-bottom flask.

-

Reduction: The mixture is heated to reflux for 1-3 hours.

-

Monitoring: The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully neutralized with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is basic. The resulting precipitate of tin salts is removed by filtration. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude 3-Chloro-5-fluorobenzene-1,2-diamine.[3]

-

Purification: The crude product can be further purified by column chromatography or recrystallization to afford the final product with high purity.

| Reagent/Parameter | Condition |

| Starting Material | 4-chloro-2-fluoro-6-nitroaniline |

| Reducing Agent | SnCl₂·2H₂O |

| Solvent | Ethanol or conc. HCl |

| Temperature | Reflux |

| Reaction Time | 1-3 hours |

| Estimated Yield | 80-95% |

| Purity | High after purification |

Summary of the Synthesis Route

The following table summarizes the key aspects of the proposed synthesis route for 3-Chloro-5-fluorobenzene-1,2-diamine.

| Step | Transformation | Key Reagents | Solvent | Typical Yield |

| 1 | Reduction of 4-chloro-2-fluoronitrobenzene | H₂, Pd/C | Ethanol | >95% |

| 2 | Nitration of 4-chloro-2-fluoroaniline | HNO₃, H₂SO₄ | H₂SO₄ | 70-85% |

| 3 | Reduction of 4-chloro-2-fluoro-6-nitroaniline | SnCl₂·2H₂O | Ethanol/HCl | 80-95% |

Conclusion and Future Perspectives

The presented three-step synthesis provides a reliable and efficient pathway to the valuable building block, 3-Chloro-5-fluorobenzene-1,2-diamine. The route employs well-understood and scalable reactions, making it suitable for both laboratory-scale synthesis and potential scale-up for industrial production. The strategic introduction of functional groups, guided by the principles of electrophilic aromatic substitution and selective reduction, ensures a high-yielding process. As the demand for novel fluorinated pharmaceuticals continues to grow, robust and efficient synthetic routes to key intermediates like 3-Chloro-5-fluorobenzene-1,2-diamine will remain of paramount importance to the drug discovery and development community.

References

-

PrepChem. Synthesis of 4-chloro-2-fluoroaniline. [Link]

-

Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. [Link]

-

BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

-

Studylib. Nitration of Aniline: Lab Experiment. [Link]

-

PubMed. Abiotic reduction of dinitroaniline herbicides. [Link]

- Google Patents. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.

-

ResearchGate. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]

-

ResearchGate. Nitration procedures of chloroaniline isomers.... [Link]

- Google Patents. CN103113235A - Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor.

-

ResearchGate. Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. [Link]

- Google Books.

-

PubChem. 4-Chloro-2-nitroaniline. [Link]

-

Australian Government Department of Health. Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluorobenzene-1,2-diamine: Starting Materials and Core Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-Chloro-5-fluorobenzene-1,2-diamine, a crucial building block in contemporary pharmaceutical and agrochemical research. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the selection of starting materials and the critical experimental parameters for successful synthesis. We will delve into a robust and accessible two-step synthetic route commencing with the commercially available 1-chloro-3-fluorobenzene. The guide will meticulously detail the dinitration of the starting material followed by a selective reduction of the resultant dinitro intermediate to afford the target diamine. Each section will not only present detailed, step-by-step protocols but also elucidate the underlying chemical principles and rationale for the chosen methodologies, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of 3-Chloro-5-fluorobenzene-1,2-diamine

3-Chloro-5-fluorobenzene-1,2-diamine is a key intermediate in the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles, which are privileged scaffolds in medicinal chemistry. The unique substitution pattern of this diamine, featuring both chloro and fluoro groups, allows for the fine-tuning of the physicochemical properties of the final active pharmaceutical ingredients (APIs), such as metabolic stability, binding affinity, and bioavailability. Its application spans the development of novel kinase inhibitors, antiviral agents, and fungicides, making a reliable and scalable synthetic route to this compound highly valuable.

This guide will focus on a practical and efficient synthetic approach, providing the necessary details for its successful implementation in a laboratory setting.

Strategic Synthesis Overview

The most direct and economically viable pathway to 3-Chloro-5-fluorobenzene-1,2-diamine begins with 1-chloro-3-fluorobenzene[1][2][3]. The synthesis proceeds through two fundamental organic transformations:

-

Electrophilic Aromatic Substitution: Dinitration of 1-chloro-3-fluorobenzene to yield 1-chloro-5-fluoro-2,4-dinitrobenzene.

-

Chemoselective Reduction: Selective reduction of the two nitro groups of 1-chloro-5-fluoro-2,4-dinitrobenzene to the corresponding amino groups to form the final product.

Sources

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-5-fluorobenzene-1,2-diamine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Chloro-5-fluorobenzene-1,2-diamine (CAS No. 153505-33-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the well-being of laboratory personnel and the integrity of research. As a halogenated aromatic amine, this compound necessitates stringent adherence to safety measures due to its potential health hazards.

Hazard Identification and Risk Assessment

3-Chloro-5-fluorobenzene-1,2-diamine is classified with several key hazards that demand careful consideration and mitigation.[1] A thorough risk assessment should be conducted before any handling of this compound.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The severity of the hazards, particularly the risk of serious eye damage, underscores the critical importance of appropriate personal protective equipment (PPE).

Physicochemical Properties and Stability

Understanding the physical and chemical properties of 3-Chloro-5-fluorobenzene-1,2-diamine is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClFN₂ | [2] |

| Molecular Weight | 160.58 g/mol | [2] |

| Boiling Point | 279.5±35.0 °C (Predicted) | [3] |

| Density | 1.457±0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2–8 °C, under inert gas (nitrogen or Argon) | [3], [4] |

The compound is stable under normal handling and storage conditions.[1] However, it should be kept away from heat, sparks, and open flames.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Eye and Face Protection:

-

Rationale: Due to the classification of "Causes serious eye damage," robust eye and face protection is non-negotiable.

-

Required PPE:

-

Chemical safety goggles that provide a complete seal around the eyes.

-

A face shield worn over safety goggles for procedures with a higher risk of splashes.

-

Skin and Body Protection:

-

Rationale: The compound is a skin irritant, and as with many aromatic amines, skin absorption is a potential route of exposure.[5]

-

Required PPE:

-

Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times with halogenated aromatic compounds. Always double-glove when handling the neat compound.

-

Lab Coat: A flame-retardant and chemical-resistant lab coat that is fully buttoned.

-

Apron: A chemically resistant apron should be worn over the lab coat during procedures with a significant splash risk.

-

Footwear: Closed-toe shoes are mandatory.

-

Respiratory Protection:

-

Rationale: The compound may cause respiratory irritation, and inhalation of dust or aerosols should be avoided.

-

Required PPE:

-

All handling of the solid compound or its solutions should be performed in a certified chemical fume hood.

-

If a fume hood is not available or if there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

-

Caption: Required PPE for handling 3-Chloro-5-fluorobenzene-1,2-diamine.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and maintain the stability of the compound.

Handling:

-

Work Area Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Clear the work area of any unnecessary equipment or chemicals.

-

Have a designated waste container for halogenated organic waste readily accessible within the fume hood.

-

Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested.

-

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within the fume hood.

-

Use a disposable weighing boat to prevent contamination of balances.

-

Carefully transfer the solid compound using a spatula, avoiding the generation of dust.

-

If preparing a solution, add the solid to the solvent slowly to prevent splashing.

-

-

General Practices:

Storage:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 2-8°C.[3][4]

-

Incompatibilities: Store away from strong oxidizing agents.[1]

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If the person is not breathing, provide artificial respiration. Seek medical attention.

-

Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]

Caption: First aid procedures for exposure to 3-Chloro-5-fluorobenzene-1,2-diamine.

Spill Response:

-

Small Spills (Solid):

-

Evacuate non-essential personnel from the area.

-

Ensure proper PPE is worn, including respiratory protection.

-

Gently sweep or scoop the solid material into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.

-

Decontaminate the spill area with a suitable solvent (e.g., ethanol or methanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Close the laboratory door and prevent entry.

-

Contact your institution's emergency response team or environmental health and safety office.

-

Provide them with the Safety Data Sheet for 3-Chloro-5-fluorobenzene-1,2-diamine.

-

Waste Disposal

All waste containing 3-Chloro-5-fluorobenzene-1,2-diamine must be treated as hazardous waste.

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Liquid Waste: Collect in a labeled, sealed container designated for halogenated organic waste.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Toxicological and Ecological Information

Conclusion

The safe handling of 3-Chloro-5-fluorobenzene-1,2-diamine is paramount for the protection of laboratory personnel and the environment. A comprehensive understanding of its hazards, coupled with the diligent application of the protocols outlined in this guide, will enable researchers to work with this compound with a high degree of safety. Always consult the most recent Safety Data Sheet from your supplier before commencing any work.

References

-

First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

Chemical splash in the eye: First aid. Mayo Clinic. [Link]

-

Objects or chemicals in the eye - after care and treatments. healthdirect. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-CHLORO-5-FLUOROBENZENE-1,2-DIAMINE | 153505-33-0 [m.chemicalbook.com]

- 4. 153505-33-0|3-Chloro-5-fluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

Preserving Purity: A Technical Guide to the Optimal Storage of 3-Chloro-5-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Stable Precursor

3-Chloro-5-fluorobenzene-1,2-diamine is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. As a substituted phenylenediamine, its unique arrangement of chloro, fluoro, and amino functional groups makes it a versatile precursor for creating complex molecular architectures. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not stored under appropriate conditions. This guide provides an in-depth, scientifically grounded framework for the optimal storage and handling of 3-Chloro-5-fluorobenzene-1,2-diamine, ensuring its integrity and the reproducibility of experimental outcomes.

The Science of Stability: Understanding Degradation Pathways

Aromatic amines, particularly those with halogen substituents, are prone to degradation through two primary pathways: oxidation and photodegradation.

-

Oxidative Degradation: The diamine functional groups are susceptible to oxidation when exposed to atmospheric oxygen. This process can lead to the formation of colored impurities, such as quinone-imine derivatives, which can significantly impact the purity of the material and interfere with subsequent synthetic steps. The presence of electron-donating amino groups on the benzene ring makes it more susceptible to oxidation.

-

Photodegradation: Aromatic compounds can absorb energy from light, particularly in the UV spectrum, which can lead to the formation of excited states and subsequent chemical reactions. For aromatic amines, this can result in a complex series of reactions, including polymerization and the formation of colored degradation products. The presence of halogen atoms can also influence the photostability of the molecule.

Given these potential degradation pathways, the primary goal of any storage strategy is to rigorously exclude air and light.

Recommended Storage Conditions: A Quantitative Approach

Based on data from chemical suppliers and safety data sheets for 3-Chloro-5-fluorobenzene-1,2-diamine and structurally similar compounds, the following storage conditions are recommended to ensure long-term stability:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidative degradation by excluding atmospheric oxygen.[1] |

| Light Exposure | In the Dark (Amber vials/containers) | Protects the compound from photodegradation.[2] |

| Moisture | Dry/Anhydrous Conditions | Minimizes potential side reactions and preserves the integrity of the compound. |

Best Practices and Handling Protocols: A Step-by-Step Guide

Adherence to a strict handling protocol is as crucial as maintaining optimal storage conditions. The following steps outline a self-validating system for working with 3-Chloro-5-fluorobenzene-1,2-diamine to minimize exposure to air and light.

Protocol for Handling Air- and Light-Sensitive 3-Chloro-5-fluorobenzene-1,2-diamine:

-

Preparation of Inert Atmosphere Workspace:

-

All manipulations of the solid compound should be performed within a glove box filled with an inert gas (nitrogen or argon).

-

If a glove box is not available, a Schlenk line can be used to handle the compound under a positive pressure of inert gas.

-

-

Glassware and Equipment Preparation:

-

All glassware (spatulas, weighing boats, vials, etc.) must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator immediately before use.

-

-

Aliquoting and Weighing:

-

Transfer the main storage container of 3-Chloro-5-fluorobenzene-1,2-diamine into the inert atmosphere of the glove box or have it connected to the Schlenk line.

-

Allow the container to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation of moisture.

-

Quickly weigh the desired amount of the compound into a pre-dried vial.

-

Immediately and securely seal the vial.

-

-

Sealing and Storage of Aliquots:

-

Use vials with tight-fitting caps, preferably with a PTFE liner.

-

For added protection, wrap the cap and neck of the vial with Parafilm®.

-

Place the sealed aliquot vial inside a larger, opaque container (such as an amber desiccator) that can be flushed with an inert gas.

-

Store the container in a refrigerator at 2-8°C.

-

-

Handling of the Main Stock:

-

After taking an aliquot, flush the headspace of the original container with a gentle stream of inert gas before resealing it tightly.

-

Return the main stock container to the refrigerator promptly.

-

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process and workflow for the proper handling and storage of 3-Chloro-5-fluorobenzene-1,2-diamine.

Sources

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 3-Chloro-5-fluoro-1,2-benzenediamine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on 3-Chloro-5-fluoro-1,2-benzenediamine. It delves into the molecule's core physicochemical properties, reactivity, applications in modern drug discovery, and best practices for its handling and analysis. The insights provided herein are grounded in established chemical principles and aim to empower scientists to leverage this versatile building block effectively in their research and development endeavors.

3-Chloro-5-fluoro-1,2-benzenediamine, with the CAS Number 153505-33-0, is a halogenated aromatic diamine that has gained prominence as a key intermediate in the synthesis of complex organic molecules.[1][2][3] Its unique substitution pattern—featuring chloro, fluoro, and vicinal diamine groups—offers a rich platform for synthetic diversification, making it a valuable precursor for active pharmaceutical ingredients (APIs) and novel materials.

The strategic placement of electron-withdrawing halogen atoms (chlorine and fluorine) on the benzene ring significantly influences the nucleophilicity of the amine groups and the overall reactivity of the aromatic system. This electronic modulation is a critical design element for chemists looking to fine-tune the properties of target molecules.

A summary of its key quantitative data is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClFN₂ | [4][5][][7] |

| Molecular Weight | 160.58 g/mol | [4][][7] |

| CAS Number | 153505-33-0 | [1][4][5][] |

| Density (Predicted) | 1.457 ± 0.06 g/cm³ | [5] |

| Boiling Point (Predicted) | 279.5 ± 35.0 °C | [5] |

| Flash Point (Predicted) | 122.8 ± 25.9 °C | [5] |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | [4] |

| LogP (Predicted) | 1.6435 | [4] |

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Chloro-5-fluoro-1,2-benzenediamine lies in the predictable and versatile reactivity of its ortho-diamine functionality. This arrangement is an ideal precursor for a variety of condensation reactions to form five- and six-membered heterocyclic systems, most notably benzimidazoles. Benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.

The presence of the halogen substituents allows for subsequent functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, further expanding the synthetic possibilities.

Caption: Synthetic pathway from 3-Chloro-5-fluoro-1,2-benzenediamine to a benzimidazole scaffold.

Protocol: Synthesis of a 2-Substituted-6-chloro-4-fluorobenzimidazole

This protocol outlines a general procedure for the condensation of 3-Chloro-5-fluoro-1,2-benzenediamine with a carboxylic acid. The choice of carboxylic acid (R-COOH) determines the substituent at the 2-position of the resulting benzimidazole.

Expertise & Causality:

-

Reagent Choice: Eaton's reagent (P₂O₅ in methanesulfonic acid) is a powerful dehydrating agent that facilitates both the initial amide formation and the subsequent cyclization in a one-pot manner, often at milder temperatures than thermal condensation alone.

-

Inert Atmosphere: The reaction is run under nitrogen to prevent the oxidation of the electron-rich diamine, which can lead to colored impurities and reduced yield.

-

Work-up: The reaction is quenched by pouring it onto ice-water. This serves two purposes: it safely neutralizes the highly corrosive Eaton's reagent and precipitates the organic product, which is typically insoluble in water. The subsequent basification with NaOH ensures the product is in its free-base form for extraction.

Methodology:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-Chloro-5-fluoro-1,2-benzenediamine (1.60 g, 10 mmol).

-

Reagent Addition: Add the desired carboxylic acid (11 mmol, 1.1 equivalents).

-

Solvent/Catalyst: Carefully add Eaton's reagent (20 mL) to the flask. The mixture may become warm.

-

Reaction: Stir the mixture at 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed (typically 2-6 hours).

-

Quenching: Allow the reaction to cool to room temperature. In a separate beaker, prepare 200 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

-

Neutralization & Extraction: Adjust the pH of the aqueous slurry to ~9-10 with 10 M NaOH solution. The product should precipitate as a solid or can be extracted with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery & Development

Aromatic diamines are foundational components in the synthesis of pharmaceuticals. The specific substitution pattern of 3-Chloro-5-fluoro-1,2-benzenediamine makes it an attractive intermediate for modern drug targets. For instance, related benzimidazole structures derived from substituted phenylenediamines are central to the development of potent and selective inhibitors for enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1) and receptor tyrosine kinases such as ROR1, which are implicated in inflammation and oncology, respectively.[8][9]

The compound's utility stems from its role as a rigid scaffold upon which pharmacophoric elements can be precisely arrayed to achieve high-affinity binding to a biological target.

Caption: Role of building blocks in a typical drug discovery workflow.

Analytical Characterization & Quality Control

Ensuring the purity and identity of starting materials is a cornerstone of reproducible science. For 3-Chloro-5-fluoro-1,2-benzenediamine, a combination of chromatographic and spectroscopic techniques is recommended for quality control.

-

High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity. A reverse-phase method can readily separate the main component from potential impurities.

-

Mass Spectrometry (MS): Used for confirming the molecular weight. Electrospray ionization (ESI) would show a prominent ion corresponding to [M+H]⁺ at m/z 161.58.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation by showing the characteristic shifts and coupling patterns of the aromatic protons and carbons, influenced by the three different substituents.

Protocol: Purity Assessment by Reverse-Phase HPLC

Trustworthiness: This protocol is a self-validating system. A sharp, symmetrical peak for the main component and a flat baseline with minimal secondary peaks at the expected retention time provide high confidence in the material's purity.

Methodology:

-

System: An HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

-

Injection Volume: 10 µL.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity of ≥97% is common for commercial-grade material.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3-Chloro-5-fluoro-1,2-benzenediamine is essential for user safety. The compound is classified with several hazards that necessitate careful management.[1]

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation |

| Serious Eye Damage | GHS05 (Corrosion) | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation |

Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5]

-

Avoid breathing dust, mist, or spray.[1]

-

Prevent contact with skin and eyes.[5]

Conditions for Safe Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated location.[5]

-

For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[7]

-

Protect from light, as aromatic amines can be light-sensitive.[4][7]

Conclusion

3-Chloro-5-fluoro-1,2-benzenediamine is a high-value synthetic intermediate whose utility is firmly established in the fields of medicinal chemistry and materials science. Its well-defined reactivity, particularly in the formation of heterocyclic scaffolds, combined with opportunities for further diversification through its halogen substituents, ensures its continued relevance. By understanding its properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently and safely incorporate this versatile building block into their synthetic strategies to accelerate innovation.

References

-

3-Fluoro-1,2-benzenediamine. Chemsrc. [Link]

-

Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[4][]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. PubMed. [Link]

-

Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 3-chloro-5-fluorobenzene-1,2-diaMine | 153505-33-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 7. 153505-33-0|3-Chloro-5-fluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 8. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Theoretical Yield of 3-Chloro-5-fluorobenzene-1,2-diamine Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Numbers

In the landscape of pharmaceutical and materials science, precision is paramount. The synthesis of key intermediates, such as 3-Chloro-5-fluorobenzene-1,2-diamine, forms the bedrock of complex molecular construction. Understanding the theoretical yield of such a synthesis is not merely an academic exercise; it is the critical first step in process optimization, cost analysis, and scalable production. A deviation from the theoretical maximum is an investigative lead, pointing towards side reactions, impurities, or suboptimal conditions. This guide moves beyond simple stoichiometric calculations to provide a holistic view, grounding the theory in the practical realities of the laboratory. We will explore the "why" behind the "how," offering insights that empower researchers to anticipate challenges and refine their synthetic strategies.

The Synthetic Pathway: A Strategic Overview

The synthesis of substituted o-phenylenediamines is a well-established field in organic chemistry. A robust and common strategy involves the reduction of a corresponding ortho-nitroaniline precursor. This approach is favored for its reliability and typically high conversion rates. For our target molecule, 3-Chloro-5-fluorobenzene-1,2-diamine, a logical and efficient synthetic route begins with the nitration of a suitable dichlorofluorobenzene followed by a selective reduction.

However, for the purpose of a clear and focused yield calculation, we will concentrate on the final, critical step: the reduction of an appropriate nitroaromatic precursor. A common and effective method for this transformation is catalytic hydrogenation, prized for its clean reaction profile and high efficiency.

Reaction Scheme:

The pivotal step is the reduction of 4-Chloro-2-fluoro-6-nitroaniline to 3-Chloro-5-fluorobenzene-1,2-diamine.

-